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Compound of Interest

Compound Name: Cyanine 5.5 azide

Cat. No.: B12403607

Introduction

Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that has emerged as a
powerful tool in fluorescence microscopy, particularly for the visualization of biomolecules in
cells and living organisms.[1][2] Its azide functional group allows for its versatile and specific
attachment to a wide range of molecules through “click chemistry," a set of bioorthogonal
reactions. This application note provides detailed protocols and data for researchers, scientists,
and drug development professionals on the use of Cy5.5 azide for labeling and imaging various
biomolecules, including glycans, proteins, and nucleic acids.

The primary advantage of Cy5.5 lies in its spectral properties, with excitation and emission
maxima in the near-infrared spectrum (approximately 675-684 nm and 694-710 nm,
respectively).[3][4] This region of the spectrum minimizes autofluorescence from biological
samples, leading to a higher signal-to-noise ratio and enabling deep-tissue imaging.[2] Cy5.5
azide is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuUAAC) and strain-
promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in experimental design for
both fixed and live-cell imaging.

Key Applications

¢ Metabolic Glycan Labeling: Visualize and track glycans in their native cellular environment by
metabolically incorporating an azido-sugar into cellular glycans, followed by reaction with an
alkyne-modified Cy5.5.
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e Protein and Peptide Labeling: Label specific proteins or peptides containing an alkyne or a
strained cyclooctyne group for localization and tracking studies.

» Nucleic Acid Labeling: Incorporate alkyne-modified nucleotides into DNA or RNA for
subsequent labeling with Cy5.5 azide, enabling the study of DNA replication and
transcription.

 In Vivo Imaging: The near-infrared properties of Cy5.5 make it an ideal probe for non-
invasive imaging in living animals to study disease models, drug delivery, and biodistribution.

Physicochemical and Spectroscopic Properties of

~vani ide

Property Value Reference(s)
Excitation Maximum (Aex) 675 - 684 nm

Emission Maximum (Aem) 694 - 710 nm

Molar Extinction Coefficient ~190,000 - 250,000 M~*cm~1

Fluorescence Quantum Yield ~0.2

Molecular Weight ~985.13 g/mol

Solubility Water, DMSO, DMF

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Cellular
Glycans using SPAAC

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and
subsequent labeling with a cyclooctyne-modified Cy5.5 (e.g., DBCO-Cy5.5) for fluorescence
microscopy. This copper-free click chemistry approach is suitable for live-cell imaging.

Materials:

o Mammalian cells of interest (e.g., HelLa, A549, MCF-7)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b12403607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Complete cell culture medium

o Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAZz)
e Dimethyl sulfoxide (DMSO)

e Phosphate-buffered saline (PBS)

« DBCO-Cy5.5

e 4% Paraformaldehyde (for fixed-cell imaging, optional)

e 0.1% Triton X-100 in PBS (for permeabilization, optional)

o DAPI or Hoechst stain (for nuclear counterstaining, optional)
Procedure:

o Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for
logarithmic growth during the labeling period.

e Metabolic Labeling:
o Prepare a 10 mM stock solution of Ac4AManNAz in DMSO.

o The day after seeding, add the Ac4AManNAz stock solution to the cell culture medium to a
final concentration of 10-50 uM. The optimal concentration should be determined
empirically for each cell line.

o Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO3) for 1 to 3 days.

e Washing: Gently wash the cells two to three times with pre-warmed PBS to remove
unincorporated Ac4ManNAz.

e Live-Cell Imaging:

o Prepare a staining solution of DBCO-Cy5.5 in complete medium at a final concentration of
5-20 pM.
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o Incubate the cells with the DBCO-Cy5.5 staining solution for 30-60 minutes at 37°C,
protected from light.

o Gently wash the cells twice with PBS.

o Image the cells immediately using a fluorescence microscope with appropriate filter sets
for Cy5.5 (and DAPI/Hoechst if used).

o Fixed-Cell Imaging (Optional):

o After the washing step (Step 3), fix the cells with 4% paraformaldehyde in PBS for 15
minutes at room temperature.

o Wash the cells twice with PBS.

o For intracellular glycan imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for
10-15 minutes.

o Wash the cells twice with PBS.

o Incubate the cells with the DBCO-Cy5.5 staining solution (5-20 uM in PBS) for 1 hour at
room temperature, protected from light.

o Wash the cells three times with PBS.
o (Optional) Counterstain with DAPI or Hoechst.
o Mount the coverslips and image the cells.

Optimization of Ac4AManNAz Metabolic Labeling:
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Ac4dManNAz .
. . Incubation
Cell Line Concentration Ti Outcome Reference(s)
ime
(M)

Sufficient
labeling with
A549 10 3 days minimal
physiological
effects.

Reduced cell

proliferation,
Ab549 50 3 days . .

migration, and

invasion.

Dose-dependent

increase in
MCFE-7 10 - 150 48 hours

fluorescence

signal.

Dose-dependent

increase in
HCT116 10 - 150 48 hours

fluorescence

signal.

Protocol 2: Labeling of Alkyne-Modified
Oligonucleotides/DNA using CUAAC

This protocol describes the labeling of alkyne-modified DNA or oligonucleotides with Cy5.5
azide using a copper-catalyzed click reaction.

Materials:
o Alkyne-modified oligonucleotide or DNA
e Cy5.5 azide

e 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
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DMSO

5 mM Ascorbic Acid Solution (freshly prepared)

10 mM Copper(I)-TBTA Solution in 55% DMSO

Nuclease-free water

Procedure:

Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water in a
microcentrifuge tube.

Add 2M TEAA buffer (pH 7.0) and DMSO. Vortex to mix.

Add the Cy5.5 azide stock solution (typically 10 mM in DMSO). Use a 4-50 fold molar excess
of the azide. Vortex to mix.

Add the required volume of 5 mM ascorbic acid solution (40 equivalents). Vortex briefly.
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

Add the required amount of 10 mM Copper(I)-TBTA solution (25 equivalents). Flush the tube
with inert gas and cap it.

Vortex the mixture thoroughly.
Incubate the reaction at room temperature for 30-60 minutes, protected from light.

Purify the labeled oligonucleotide/DNA using standard methods such as ethanol precipitation
or a purification column.

Visualizations
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Caption: Workflow for metabolic glycan labeling and imaging.
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Caption: Comparison of CUAAC and SPAAC click chemistry reactions.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or weak fluorescence

signal

Inefficient metabolic

incorporation of azido-sugar.

Optimize azido-sugar
concentration and incubation
time. Ensure cell viability. Use

a fresh stock of azido-sugar.

Inefficient click chemistry

reaction.

Prepare fresh click chemistry
reagents. Optimize reaction
time and temperature. For
CuAAC, ensure the use of a

copper ligand like TBTA.

High background fluorescence

Incomplete removal of

unincorporated probe.

Increase the number and

duration of washing steps.

Non-specific binding of the

fluorescent probe.

Reduce the concentration of
the fluorescent probe. Include
a blocking step (e.g., with
BSA) for fixed-cell imaging.

Cell toxicity

High concentration of azido-

sugar or fluorescent probe.

Perform a dose-response
curve to determine the optimal,

non-toxic concentration.

Copper toxicity in CUAAC for

live-cell imaging.

Use a copper-chelating ligand.
For live-cell imaging, SPAAC is

the preferred method.

Conclusion

Cyanine 5.5 azide is a versatile and powerful tool for fluorescence microscopy, enabling the

specific and sensitive detection of a wide range of biomolecules. Its near-infrared fluorescence

properties make it particularly advantageous for applications requiring low background and

deep-tissue imaging. By leveraging bioorthogonal click chemistry, researchers can effectively

label and visualize cellular components and processes, providing valuable insights in basic

research and drug development. The protocols provided in this application note serve as a

starting point for developing robust and reliable imaging experiments with Cy5.5 azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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